Diethylene glycol monolaurate

Description

Contextualization within Ester Chemistry and Surfactant Science

From the perspective of ester chemistry, Diethylene glycol monolaurate is the monoester resulting from the formal condensation of the primary hydroxyl group of diethylene glycol with the carboxyl group of lauric acid. ontosight.ai It is prepared through the controlled esterification of these two precursor molecules. drugfuture.com This structure gives the molecule an amphiphilic nature, possessing both a hydrophilic (water-attracting) diethylene glycol head and a lipophilic (fat-attracting) lauric acid tail. ontosight.ai

This dual characteristic is central to its classification in surfactant science. This compound is a non-ionic surfactant, meaning it does not have a net electrical charge. chemicalbook.comlookchem.com Its function is primarily as a surface-active agent that reduces the surface tension between immiscible liquids, such as oil and water. ontosight.ai This property makes it an effective emulsifier, capable of forming and stabilizing emulsions. chemicalbook.comlookchem.com Depending on the system, it can be used as a water-in-oil (w/o) or an oil-in-water (o/w) emulsifier, often with an auxiliary agent. chemicalbook.com Its hydrophile-lipophile balance (HLB) value is estimated to be around 6.1–6.5, which typically classifies it as a water-in-oil (W/O) emulsifier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H32O4 | drugfuture.comcymitquimica.com |

| Molecular Weight | 288.42 g/mol | drugfuture.comcymitquimica.com |

| Appearance | Oily liquid | drugfuture.com |

| Melting Point | 17-18 °C | drugfuture.comlookchem.com |

| Boiling Point | ~270 °C (with some decomposition) | drugfuture.comlookchem.com |

| Density | 0.963-0.968 g/cm³ (at 20°C) | drugfuture.com |

| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, benzene, toluene, acetone, and ethyl acetate. | drugfuture.com |

Historical Perspectives and Emerging Research Areas

The scientific exploration of esters derived from diethylene glycol dates back to the early 20th century. A 1931 patent, for instance, describes compositions of matter involving the esterification of diethylene glycol with fatty acids, including lauric acid. google.com This indicates an early industrial and scientific interest in the properties of such compounds.

In recent years, research has shifted towards new and innovative applications. One significant emerging area is in the development of novel biofuels. nih.gov Studies have investigated the synthesis of diethylene glycol monomethyl ether monolaurate, a related compound, via transesterification as a potential "novel biodiesel". nih.govresearchgate.net This line of research explores how introducing ether groups into biodiesel molecules can improve combustion and emission performance. researchgate.netresearchgate.net

Table 2: Research Findings on Diethylene Glycol Ester Synthesis

| Study Focus | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Synthesis of Diethylene glycol monomethyl ether monolaurate | Active carbon supported KF/CaO | Achieved a high yield of 96.3% under optimized conditions (75 °C for 30 min). The catalyst showed good stability. | nih.govresearchgate.net |

| Synthesis of Ethylene glycol monomethyl ether fatty acid monoesters | Calcined sodium silicate | Demonstrated effective catalytic activity for transesterification of various fatty acid methyl esters. | researchgate.net |

Another active area of research is in pharmaceutical science, particularly in the design of advanced drug delivery systems. For example, research has explored the use of diethylene glycol monoethyl ether in combination with propylene (B89431) glycol monolaurate as a vehicle for the percutaneous absorption of active pharmaceutical ingredients. These studies investigate how such vehicles can enhance the permeation of drugs through the skin.

Significance in Interdisciplinary Scientific Applications

The unique properties of this compound make it a significant compound in a range of interdisciplinary scientific applications.

Pharmaceutical Sciences : In pharmaceutical formulation research, it is investigated as an excipient to improve the solubility and bioavailability of active ingredients. ontosight.ai Its surfactant properties are valuable in creating stable emulsions and microemulsions for drug delivery. ualberta.ca Research into transdermal patches has utilized related glycol esters to study the feasibility of delivering drugs like tenoxicam (B611289) and quercetin (B1663063) through the skin.

Industrial and Materials Chemistry : The surfactant and emulsifying properties are leveraged in research for industrial applications. ontosight.ai It is studied for its utility as a dispersing agent and emulsifier in the development of coatings, textiles, and metalworking fluids. chemicalbook.comlookchem.com

Cosmetic Science : In the field of cosmetic science, it is used in the formulation of creams and lotions as an emulsifier and moisturizing agent, contributing to the stability and texture of products. ontosight.ailookchem.com

Botanical and Phytochemical Analysis : In a notable example of its interdisciplinary significance, this compound was identified as one of the major bioactive compounds in a methanolic extract of Urtica dioica (stinging nettle) roots. printspublications.com This GC-MS-based investigation highlights its presence in natural products and its potential role in traditional medicine research. printspublications.com

Structure

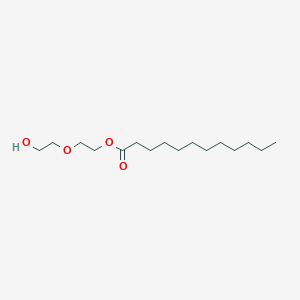

2D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIMXKDCVCTHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059702 | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-20-8 | |

| Record name | Diethylene glycol laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOLAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Elucidation of Diethylene Glycol Monolaurate

Esterification and Transesterification Pathways

The principal methods for producing diethylene glycol monolaurate involve the reaction of diethylene glycol with lauric acid (esterification) or with a lauric acid ester, such as methyl laurate (transesterification). drugfuture.comnih.gov

Catalytic Systems for this compound Synthesis

Catalysts are frequently employed to enhance the reaction rate and yield of this compound. Solid base catalysts, in particular, have garnered attention due to their efficacy and ease of separation from the reaction mixture. nih.gov

A notable catalytic system for the synthesis of a similar compound, diethylene glycol monomethyl ether monolaurate, involves a solid base catalyst composed of potassium fluoride (B91410) (KF) and calcium oxide (CaO) supported on active carbon (AC). nih.govnih.gov This catalyst is prepared via an impregnation method. nih.gov

Characterization of the KF/CaO/AC catalyst through techniques such as X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR) reveals that the active components are primarily K₂O and KCaF₃. nih.gov The basicity of the catalyst, which is directly related to its catalytic activity, is influenced by the molar ratio of KF to CaO. nih.gov An increase in the KF to CaO molar ratio from 0.5 to 2.0 leads to a significant rise in the yield of the product, which corresponds to an increase in the catalyst's basicity and the formation of the active KCaF₃ and K₂O phases. nih.gov

The efficiency of the catalytic synthesis of diethylene glycol esters is highly dependent on several reaction parameters. For the synthesis of diethylene glycol monomethyl ether monolaurate using the KF/CaO/AC catalyst, a systematic investigation into these parameters has been conducted to maximize the product yield. nih.govnih.gov

Key parameters that have been optimized include:

Molar ratio of reactants: An excess of the alcohol component is typically used to drive the equilibrium towards product formation. For the reaction between diethylene glycol monomethyl ether (DGME) and methyl laurate (ML), the yield increased as the DGME to ML molar ratio was raised from 2:1 to 4:1. nih.gov

Catalyst amount: The concentration of the catalyst plays a crucial role. A catalyst amount of 5% by weight with respect to the methyl laurate was found to be optimal. nih.gov

Reaction temperature: The temperature influences the reaction rate. A temperature of 75°C was identified as the optimal condition for this specific synthesis. nih.gov

Reaction time: A relatively short reaction time of 30 minutes was sufficient to achieve a high yield under the optimized conditions. nih.gov

Under these optimized conditions—a DGME to ML molar ratio of 4.0, a catalyst amount of 5 wt%, a reaction temperature of 75°C, and a reaction time of 30 minutes—a maximum yield of 96.3% was achieved for diethylene glycol monomethyl ether monolaurate. nih.gov The catalyst also demonstrated good stability for reuse. nih.gov

Table 1: Optimization of Reaction Parameters for Diethylene Glycol Monomethyl Ether Monolaurate Synthesis

| Parameter | Optimized Value | Reference |

| KF-to-CaO Molar Ratio | 2.0 | nih.gov |

| DGME to ML Molar Ratio | 4.0 | nih.gov |

| Catalyst Amount | 5 wt% | nih.gov |

| Reaction Temperature | 75 °C | nih.gov |

| Reaction Time | 30 min | nih.gov |

| Maximum Yield | 96.3% | nih.gov |

Non-Catalytic and Enzymatic Synthetic Routes

While catalytic methods are prevalent, this compound can also be prepared through non-catalytic pathways, particularly at high temperatures. google.com However, these methods may offer less control and potentially lower yields compared to catalyzed reactions.

Enzymatic synthesis presents an alternative, milder route. Lipases are commonly used enzymes for esterification and transesterification reactions, offering high selectivity and operation under ambient conditions, which can reduce energy consumption and by-product formation.

Advanced Analytical Characterization of this compound

To confirm the structure and assess the purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed. nih.govnih.gov

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment (e.g., FT-IR, GC-MS, HPLC)

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the functional groups present in a molecule. In the characterization of catalysts used for synthesis, FT-IR helps in understanding the structural changes and the formation of active species. nih.govresearchgate.net For the product itself, the FT-IR spectrum would confirm the presence of characteristic ester carbonyl (C=O) and ether (C-O-C) stretching vibrations, as well as the hydroxyl (-OH) group. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that separates components of a mixture and provides their mass spectra for identification. It is highly effective for determining the purity of this compound and identifying any by-products or unreacted starting materials. fda.govfishersci.comnih.gov The mass spectrum of this compound would show a specific fragmentation pattern that can be used for its definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial technique for purity assessment and quantitative analysis. semanticscholar.orgnih.gov A reversed-phase HPLC method can be used to separate this compound from related compounds. sielc.com For instance, a method for a similar compound, diethylene glycol monooleate, uses a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This technique is valuable for determining the percentage purity of the final product.

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Information Obtained |

| FT-IR | Structural Confirmation | Identification of functional groups (ester, ether, hydroxyl) |

| GC-MS | Purity Assessment & Structural Confirmation | Separation of components, mass fragmentation patterns for identification |

| HPLC | Purity Assessment & Quantification | Separation and quantification of the main product and impurities |

Microscopic and Scattering Methods for Morphological Analysis (e.g., SEM, TEM, DLS, SAXS)

Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Small-Angle X-ray Scattering (SAXS) are powerful tools for elucidating the structure, size, and shape of particles and aggregates in colloidal systems. However, specific research findings, data tables, and detailed analyses pertaining to this compound using these methods could not be located.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of specific studies on the morphological analysis of this compound using SEM, TEM, DLS, and SAXS.

Physicochemical Behavior and Advanced Applications of Diethylene Glycol Monolaurate

Interfacial Science and Surfactant Functionality

Surface and Interfacial Tension Reduction Mechanisms

As a surface-active agent, diethylene glycol monolaurate partitions at the interface between two immiscible phases, such as oil and water, or at the air-liquid interface. This preferential adsorption is driven by the amphiphilic nature of the molecule, which possesses both a hydrophilic diethylene glycol head and a lipophilic laurate tail. By orienting themselves at the interface, these molecules disrupt the cohesive energy between the molecules of the bulk phase, leading to a reduction in surface and interfacial tension.

Emulsification Properties and Emulsion System Stability

This compound is utilized as an emulsifier, facilitating the dispersion of one liquid into another with which it is immiscible. drugfuture.com It is suggested for use as both a water-in-oil (w/o) and an oil-in-water (o/w) emulsifier, often in conjunction with an auxiliary agent. chemicalbook.com Its effectiveness in stabilizing emulsions is attributed to its ability to form a protective film around the dispersed droplets, thereby preventing their coalescence. The stability of the resulting emulsion system is influenced by factors such as the concentration of the emulsifier, the oil-to-water ratio, and the presence of other stabilizing agents.

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting emulsifiers. The HLB value for this compound is estimated to be approximately 6.5. chemicalbook.com Generally, emulsifiers with HLB values in the range of 3-6 are considered suitable for creating water-in-oil emulsions, while those with values from 8-18 are favored for oil-in-water emulsions. The HLB value of this compound suggests it may be more effective for stabilizing w/o emulsions.

Specific research studies detailing the stability of oil-in-water emulsion systems primarily stabilized by this compound, including quantitative data on droplet size distribution and creaming index over time, are not extensively available in the reviewed literature.

Self-Assembly and Supramolecular Architectures (e.g., Micelles, Vesicles)

In aqueous solutions, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), can spontaneously self-assemble into organized structures such as micelles. wikipedia.org Micelles are aggregates where the hydrophobic tails form a core, shielded from the aqueous environment by a shell of hydrophilic heads. This process is thermodynamically driven by the desire to minimize the unfavorable interactions between the hydrophobic chains and water molecules. The formation of micelles is a key characteristic of surfactants and is fundamental to their detergency and solubilizing capabilities. wikipedia.org

While the formation of micelles is a general property of surfactants, specific experimental data on the critical micelle concentration (CMC) and the formation of other supramolecular architectures like vesicles by this compound in aqueous solutions are not detailed in the available scientific literature.

Pharmaceutical and Biomedical Applications

Role as a Solubilizer and Formulation Excipient

The ability of surfactants to form micelles allows them to act as solubilizing agents for poorly water-soluble compounds. nih.gov The hydrophobic cores of micelles can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a crucial strategy in pharmaceutical development for enhancing the bioavailability of drugs with low aqueous solubility. nih.gov

While this compound is used as a pharmaceutical excipient, specific research studies and quantitative data demonstrating its efficacy as a primary solubilizer for particular poorly water-soluble drugs are not extensively documented in the public literature. A related compound, diethylene glycol monoethyl ether, has been more widely studied for its solubilizing properties in pharmaceutical formulations. elsevierpure.comdntb.gov.ua

Enhancement of Permeation Across Biological Barriers

Certain surfactants can act as permeation enhancers, facilitating the transport of drugs across biological membranes such as the skin or the intestinal epithelium. The proposed mechanisms for this enhancement include the disruption of the lipid bilayer of the cell membrane, thereby increasing its fluidity, or by interacting with the tight junctions between cells, leading to an increase in paracellular transport.

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs and to study the effects of permeation enhancers. scispace.com A decrease in the transepithelial electrical resistance (TEER) of the Caco-2 monolayer in the presence of an excipient is indicative of the opening of tight junctions and an increase in paracellular permeability. researchgate.net

Mechanisms of Barrier Interaction and Transport Facilitation

This compound, as a non-ionic surfactant, facilitates the transport of substances across biological barriers, such as the skin, through several complex mechanisms. Its action is primarily attributed to its amphiphilic nature, which allows it to interact with and modify the structure of the stratum corneum, the outermost layer of the epidermis and the principal barrier to percutaneous absorption.

The primary mechanisms of action for non-ionic surfactants in its class include:

Disruption of Lipid Bilayer: The compound can penetrate the highly organized intercellular lipid matrix of the stratum corneum. By inserting itself between the lipid molecules, it disrupts their tight packing, which weakens the lateral membrane packing density and increases the fluidity of the lipid bilayers. nih.govresearchgate.net This transient disordering of the lipid structure creates pathways through which other molecules can more easily permeate.

Interaction with Cellular Proteins: While the primary interaction is with lipids, diethylene glycol derivatives can also interact with intracellular proteins within the corneocytes, leading to conformational changes that may further contribute to a reduction in the barrier's integrity. ualberta.ca

Enhanced Solubilization: this compound can increase the solubility of a drug within the skin itself. As the molecule penetrates the stratum corneum, it alters the local environment, potentially making it more hospitable to the drug molecule, thereby increasing the concentration gradient that drives diffusion. ualberta.canih.gov

Integration into Novel Drug Delivery Systems (e.g., Microemulsions, Nanoformulations)

The role of this compound as a surfactant is fundamental to its integration into advanced drug delivery systems like microemulsions and nanoformulations. These systems are designed to improve the solubility and bioavailability of poorly water-soluble drugs. nih.gov

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. The primary function of this compound in these formulations is to reduce the interfacial tension between the oil and water phases. This reduction allows for the spontaneous formation of nano-sized droplets (typically 10-150 nm in diameter), creating a high interfacial area that significantly enhances the dissolution and absorption of encapsulated drugs. nih.gov

With a Hydrophilic-Lipophilic Balance (HLB) value of 6.5, this compound is particularly effective as a water-in-oil (W/O) emulsifier or as a co-emulsifier in oil-in-water (O/W) systems. chemdad.com Its molecular structure, featuring a lipophilic laurate tail and a hydrophilic diethylene glycol head, enables it to stabilize the interface between immiscible liquids, preventing droplet coalescence and ensuring the stability of the nanoformulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 141-20-8 | chemdad.comdrugfuture.com |

| Molecular Formula | C₁₆H₃₂O₄ | chemdad.comdrugfuture.com |

| Molecular Weight | 288.42 g/mol | chemdad.comdrugfuture.com |

| Appearance | Colorless to Off-White Oil to Semi-Solid | chemdad.com |

| HLB Value | 6.5 | chemdad.com |

| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, toluene. | drugfuture.com |

Applications in Materials Science and Industrial Processes

Modifiers for Surface Properties and Wetting Agents

In industrial processes, this compound functions as a potent surface-active agent, modifying interfaces and surfaces. chemdad.com Its primary roles in this context are as a wetting agent, emulsifier, and dispersing agent in various applications, including textiles and coatings. chemdad.comchemicalbook.com

As a wetting agent , it reduces the surface tension of a liquid, allowing it to spread more easily and intimately contact a solid surface. In the textile industry, this property ensures uniform application of dyes and finishing agents, leading to consistent color and performance. alphachem.biz In coatings and inks, it improves the substrate coverage and adhesion of the formulation. chemdad.comalphachem.biz

As a dispersing agent , it facilitates the suspension of solid particles in a liquid medium by adsorbing onto the surface of the particles, preventing them from agglomerating. This is crucial for the stability and consistency of pigments in paints and coatings. chemdad.com

Table 2: Industrial Applications of this compound

| Industry | Application | Function of Compound | Reference(s) |

|---|---|---|---|

| Textiles | Dyeing and Finishing | Wetting Agent, Dispersing Agent | chemdad.comalphachem.biz |

| Coatings & Paints | Pigment Dispersion | Wetting Agent, Dispersing Agent, Emulsifier | chemdad.comalphachem.biz |

| Cosmetics | Emulsions, Cleaners | Emulsifier, Surfactant | chemdad.com |

| Polymers | Polymer Processing | Plasticizer | drugfuture.comspecialchem.com |

Integration into Polymer Systems and Hybrid Materials

This compound is utilized in polymer science primarily as a plasticizer. drugfuture.comchemicalbook.comspecialchem.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. When integrated into a polymer matrix, the molecules of this compound position themselves between the long polymer chains. This spacing reduces the intermolecular forces (van der Waals forces) between the chains, allowing them to slide past one another more easily.

The result of this action is an increase in the flexibility, workability, and durability of the polymer. It lowers the glass transition temperature (Tg) of the polymer, making the material less brittle and more resistant to fracture, particularly at lower temperatures. Its use is pertinent in applications where rigid polymers like PVC need to be made more pliable for use in films, tubing, or coatings. Furthermore, its surfactant properties can be beneficial in emulsion polymerization processes, where it helps to stabilize the growing polymer particles in the aqueous phase. specialchem.com

Q & A

Basic: What are the established methods for synthesizing diethylene glycol monolaurate (DGML) in laboratory settings?

DGML is synthesized via transesterification between diethylene glycol monomethyl ether (DGME) and methyl laurate (ML) using solid base catalysts. A widely cited method employs active carbon-supported KF/CaO (KF/CaO molar ratio = 2.0) under optimized conditions (DGME/ML molar ratio = 4.0, 75°C, 30 min), achieving yields up to 96.3%. Catalyst characterization via XRD and FT-IR confirms active phases (K₂O and KCaF₃), while SEM reveals surface morphology critical for catalytic activity .

Advanced: How can researchers address discrepancies between experimental and computational vibrational spectra of DGML?

Raman spectroscopy identifies key vibrational modes (e.g., ν(C=O) at ~1730 cm⁻¹ and ν(C-C) at 1158 cm⁻¹). Discrepancies in rocking modes or hydrogen-bonding predictions (e.g., non-hydrogen-bonded carbonyl groups) can arise from crystallographic vs. solution-state differences. Density Functional Theory (DFT) simulations should account for solvent effects and crystal packing. Cross-validation with experimental spectra and X-ray crystallography data is essential .

Basic: How does the HLB value of DGML influence its application in emulsification?

DGML has an HLB of 6.1–6.5, classifying it as a water-in-oil (W/O) emulsifier. This moderate hydrophilicity makes it suitable for stabilizing emulsions in pharmaceutical formulations (e.g., creams) or lipid-based drug delivery systems. Comparative studies with Span 40 (HLB 6.7) highlight its slightly lower hydrophilic affinity, requiring adjustments in surfactant blends for optimal emulsion stability .

Advanced: What analytical techniques are critical for characterizing DGML in complex formulations?

- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates DGML from co-emulsifiers like Tween 20.

- Spectroscopy : FT-IR confirms ester carbonyl (C=O) at 1730–1740 cm⁻¹, while ¹H/¹³C NMR resolves ethoxy (δ 3.5–3.7 ppm) and lauroyl methyl (δ 0.88 ppm) groups.

- Thermal Analysis : DSC identifies melting transitions (~25–30°C) critical for assessing physical stability in lipid-based systems .

Basic: What are the primary safety considerations when handling DGML in laboratory settings?

DGML exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause mild skin irritation. Avoid inhalation and use PPE (gloves, goggles). Metabolic studies in rodents indicate renal excretion (45–70% unchanged), with 2-hydroxyethoxyacetic acid as a major metabolite. Follow OSHA guidelines for glycol derivatives .

Advanced: How can researchers model DGML’s metabolic pathways to predict in vivo toxicity?

In vitro hepatocyte assays coupled with LC-MS/MS quantify metabolites like 2-hydroxyethoxyacetic acid. Computational tools (e.g., GastroPlus™) simulate first-pass metabolism and renal clearance. Comparative studies with diethylene glycol stearate reveal species-specific differences in oxidative metabolism, necessitating human hepatocyte models for translational relevance .

Basic: What role does DGML play in enhancing drug permeability in topical formulations?

DGML disrupts stratum corneum lipid bilayers via hydrophobic interactions, enhancing permeation of lipophilic drugs (e.g., valsartan). In SEDDS (self-emulsifying drug delivery systems), it reduces interfacial tension, improving droplet size (<200 nm) and bioavailability. Synergy with Transcutol® HP (diethylene glycol monoethyl ether) further boosts solubility .

Advanced: How do structural modifications of DGML affect its performance in nanocarrier systems?

Ester chain elongation (e.g., replacing laurate with stearate) increases lipophilicity, altering partition coefficients (log P) and micelle formation. PEGylation (e.g., polyethylene glycol 400 monolaurate) enhances water solubility but reduces membrane permeability. Structure-activity relationship (SAR) studies using molecular docking (e.g., with keratinocyte receptors) guide rational design .

Basic: How is DGML differentiated from structurally similar emulsifiers in regulatory frameworks?

DGML (CAS 141-20-8) is classified under "Indirect Food Additives" (21 CFR §178.3760) for limited use in food-contact materials. Unlike polyethylene glycol (PEG) esters, DGML’s lower ethylene oxide content exempts it from PEG-specific restrictions. Regulatory distinctions hinge on molecular weight (DGML = 288.4 g/mol) and metabolic byproducts .

Advanced: What strategies improve the recyclability of KF/CaO catalysts in DGML synthesis?

Catalyst reuse studies show 5% yield drop after three cycles due to Ca²⁺ leaching. Regeneration via calcination (500°C, 2 hr) restores active sites. Supports like mesoporous silica (SBA-15) enhance stability but reduce activity. Hammett indicator tests (basicity >15) correlate with optimal KF/CaO ratios for sustained performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.